
BCN-PEG3-oxyamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
BCN-PEG3-oxyamine can be synthesized through a series of chemical reactions involving the introduction of the BCN and oxyamine groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Introduction of BCN Group: The BCN moiety is introduced onto the PEG chain through a reaction with a suitable BCN precursor.
Introduction of Oxyamine Group: The oxyamine group is then introduced through a reaction with an oxyamine precursor
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
BCN-PEG3-oxyamine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The BCN moiety participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules
Oxime Ligation: The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds
Common Reagents and Conditions
Click Chemistry: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a catalyst
Oxime Ligation: Common reagents include aldehydes and ketones, and the reaction is often carried out in aqueous or organic solvents
Major Products Formed
科学的研究の応用
BCN-PEG3-oxyamine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry and oxime ligation
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and carbohydrates
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery
Industry: Applied in the production of functional materials and nanomaterials for various industrial applications
作用機序
BCN-PEG3-oxyamine exerts its effects through two primary mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN moiety undergoes a cycloaddition reaction with azide-containing molecules, forming stable triazole linkages
Oxime Ligation: The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds, facilitating the conjugation of various biomolecules
類似化合物との比較
BCN-PEG3-oxyamine can be compared with other similar compounds, such as:
BCN-PEG4-oxyamine: Similar to this compound but with an additional PEG unit, providing increased solubility and flexibility.
BCN-PEG2-oxyamine: Contains one less PEG unit, resulting in slightly different solubility and reactivity properties.
BCN-PEG3-amine: Lacks the oxyamine group, making it suitable for different types of bioconjugation reactions.
This compound is unique due to its balanced properties of solubility, reactivity, and biocompatibility, making it a versatile tool in various scientific and industrial applications .
特性
分子式 |
C21H35N3O7 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H35N3O7/c22-31-16-20(25)23-7-9-27-11-13-29-14-12-28-10-8-24-21(26)30-15-19-17-5-3-1-2-4-6-18(17)19/h17-19H,3-16,22H2,(H,23,25)(H,24,26)/t17-,18+,19? |
InChIキー |
CJESEDMIVLMLCQ-DFNIBXOVSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



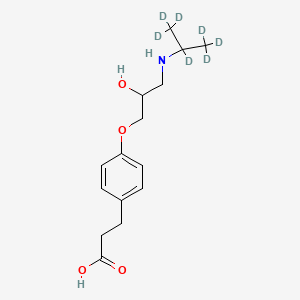

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
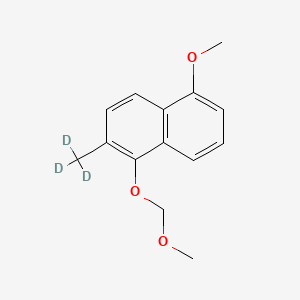

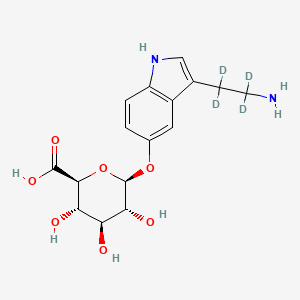
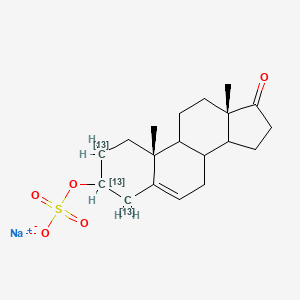
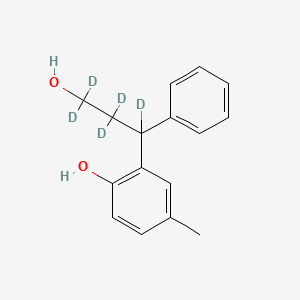

oxane-2-carboxylic acid](/img/structure/B12425644.png)
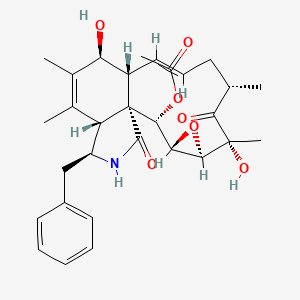
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
